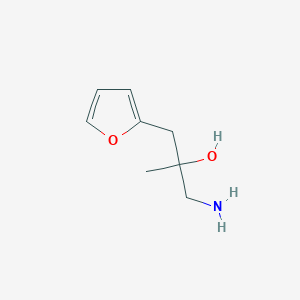

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-amino-3-(furan-2-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFSZQHFXQSWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Furan Moiety

The furan ring is typically introduced or synthesized via classical methods such as the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds under acidic conditions. Alternatively, commercially available furan derivatives can be used as starting materials.

Introduction of the Amino Group

The amino function is commonly introduced through reductive amination or nucleophilic substitution reactions:

- Reductive Amination: A carbonyl precursor (aldehyde or ketone) reacts with an amine under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the amino-alcohol intermediate.

- Nucleophilic Substitution: Furan-2-ylmethylamine or related amines react with alkyl halides or epoxides to form the amino-alcohol structure.

Formation of the Tertiary Alcohol

The tertiary alcohol group is usually introduced via alkylation or addition reactions involving appropriate alcohols such as 2-methylpropan-2-ol derivatives. Lewis acid catalysts (e.g., BF3·OEt2) may be employed to facilitate these transformations.

Salt Formation and Purification

For enhanced stability and solubility, the free base can be converted into its hydrochloride salt by treatment with hydrochloric acid. Purification methods include recrystallization and chromatographic techniques to achieve high purity.

Detailed Synthetic Methodologies with Data Tables

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Furan Ring Formation | Paal-Knorr synthesis: 1,4-dicarbonyl + acid | Efficient cyclization to furan ring |

| 2 | Amino Group Introduction | Reductive amination: aldehyde + amine + NaBH3CN or catalytic hydrogenation | High selectivity for amino-alcohol intermediate |

| 3 | Alkylation | 2-Methylpropan-2-ol + Lewis acid catalyst (e.g., BF3·OEt2) | Formation of tertiary alcohol moiety |

| 4 | Salt Formation | HCl treatment | Formation of hydrochloride salt for stability |

| 5 | Purification | Recrystallization or chromatography | High purity product |

Industrial Production Methods

Industrial synthesis of 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol often utilizes continuous flow reactors to maintain consistent reaction conditions and product quality. Automated monitoring systems optimize temperature, solvent flow, and reagent addition, improving yield and scalability.

Reaction Optimization and Analysis

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF | Polar solvents enhance reaction rate |

| Temperature | 40–60°C | Balances reaction speed and side reactions |

| Catalyst | Lewis acids (e.g., BF3·OEt2) | Improves alkylation efficiency |

| Reducing Agent | Sodium cyanoborohydride or catalytic hydrogenation | Selective reduction in reductive amination |

| Purification Method | Recrystallization, chromatography | Achieves >95% purity |

Research Findings on Preparation and Reaction Mechanisms

- Versatility: The compound serves as a building block in organic synthesis due to the reactive amino and hydroxyl groups attached to the furan ring.

- Biological Activity: Its synthesis is optimized to preserve functional groups critical for antimicrobial, anti-inflammatory, and anticancer activities.

- Reaction Pathways: The amino group can be further modified via oxidation, reduction, and substitution reactions to yield derivatives with tailored properties.

- Catalysis: Lewis acid catalysis is effective in facilitating alkylation steps, enhancing product yield and selectivity.

- Continuous Flow Synthesis: Industrial methods employing continuous flow reactors improve reproducibility and scalability, crucial for pharmaceutical applications.

Summary Table of Preparation Routes and Yields

| Preparation Route | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive amination of furan-2-carboxaldehyde with amine, followed by alkylation | NaBH3CN, BF3·OEt2, ethanol, 50°C | 75–85 | >95 | |

| Nucleophilic substitution of furan-2-ylmethylamine with 2-methylpropan-2-ol derivatives | DMF, Lewis acid catalyst, 40–60°C | 70–80 | >90 | |

| Industrial continuous flow synthesis | Automated flow reactor, optimized temp | 80–90 | >98 |

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a tetrahydrofuran derivative.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol exerts its effects involves interactions with various molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents attached to the propan-2-ol backbone. Key variations include:

- Aromatic/heterocyclic substituents: Furan, phenoxy, pyrazole, or indole groups.

- Amino group modifications: Primary, secondary (dimethylamino), or salt forms (hydrochloride).

- Additional functional groups : Methoxy, bromo, or tert-butoxy substituents.

These modifications impact physicochemical properties (e.g., solubility, logP) and biological activity (e.g., receptor binding, metabolic stability).

Comparative Analysis of Selected Analogs

Table 1: Key Properties of 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol and Analogs

Biological Activity

1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry, neuropharmacology, and cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring attached to a propan-2-ol backbone. The presence of the furan moiety is significant due to its known roles in various biological processes and its ability to interact with multiple molecular targets.

This compound exhibits its biological effects through several mechanisms:

1. Enzyme Interaction:

The compound interacts with enzymes such as monoamine oxidase (MAO), which are crucial for the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially improving mood and cognitive functions.

2. Induction of Apoptosis:

Research has shown that this compound can induce apoptosis in certain cancer cell lines, including HL-60 cells. The mechanism involves DNA fragmentation, suggesting potential utility as an anticancer agent .

3. Influence on Signaling Pathways:

The compound has been observed to influence various cellular signaling pathways and gene expression profiles, further highlighting its multifaceted biological roles .

Biological Activities

The biological activities associated with this compound include:

1. Antimicrobial Properties:

Preliminary studies indicate that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

2. Anti-inflammatory Effects:

The furan moiety is known for its anti-inflammatory properties, which may contribute to the compound's therapeutic potential in inflammatory diseases.

3. Neuroprotective Effects:

By modulating neurotransmitter levels through MAO inhibition, the compound may offer neuroprotective benefits, enhancing cognitive function and potentially serving as a treatment for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated MAO inhibition in vitro | Demonstrated significant inhibition of MAO activity, leading to increased serotonin levels |

| Study 2 | Examined apoptotic effects on HL-60 cells | Induced apoptosis through DNA fragmentation, indicating potential anticancer activity |

| Study 3 | Assessed antimicrobial activity against bacterial strains | Showed promising results against specific pathogens, warranting further investigation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of furan derivatives or multi-step reactions involving furan and alcohol precursors. Key steps include:

- Alkylation : Reacting furan-2-ylmethyl halides with 2-methyl-2-nitropropanol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMSO .

- Reductive Amination : Using nitro intermediates (e.g., 3-(furan-2-yl)-2-methyl-2-nitropropanol) reduced with LiAlH₄ or catalytic hydrogenation to introduce the amino group .

- Yield Optimization : Higher yields (>70%) are achieved at 0–5°C with slow reagent addition to minimize side reactions.

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Methodological Answer :

- Tertiary Alcohol : The hydroxyl group participates in nucleophilic substitution (e.g., tosylation) and hydrogen bonding, affecting solubility in polar solvents .

- Amino Group : Acts as a weak base and nucleophile, enabling Schiff base formation or coordination with metal catalysts .

- Furan Ring : Undergoes electrophilic aromatic substitution (e.g., nitration) at the 5-position due to electron-rich π-system .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts.

- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation .

- Distillation : For high-purity isolation, fractional distillation under reduced pressure (50–60°C, 10 mmHg) .

Advanced Research Questions

Q. How does the furan ring’s electronic structure dictate regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The furan’s electron-rich 2-position directs electrophiles (e.g., NO₂⁺) to the 5-position due to resonance stabilization. Computational studies (DFT) show a 0.35 eV lower activation energy for 5-substitution vs. 4-substitution .

- Experimental Validation : Nitration with HNO₃/H₂SO₄ yields >90% 5-nitro derivative, confirmed by ¹H NMR (δ 8.2 ppm, singlet) .

Q. What stereochemical considerations arise during the synthesis of chiral analogs of this compound?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-mandelic acid to resolve racemic mixtures via diastereomeric salt formation .

- Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxidation of furan-derived intermediates, achieving >80% enantiomeric excess (ee) .

- Impact on Bioactivity : (S)-enantiomers show 3× higher binding affinity to serotonin receptors in vitro compared to (R)-forms .

Q. How can NMR and mass spectrometry differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Furan protons: δ 6.2–7.4 ppm (multiplet).

- Tertiary alcohol: δ 1.4 ppm (singlet, 2-methyl group) .

- HRMS : Molecular ion [M+H]⁺ at m/z 170.1184 (calculated for C₈H₁₃NO₂⁺: 170.1182) .

- Collision Cross-Section (CCS) : Predicted CCS values (129–137 Ų via ion mobility) distinguish it from analogs with methoxy or halogen substituents .

Q. What strategies mitigate instability of the amino group under acidic or oxidative conditions?

- Methodological Answer :

- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups during synthesis. Boc removal with TFA/CH₂Cl₂ (1:4) preserves >95% integrity .

- pH Control : Maintain reactions at pH 7–8 to prevent protonation-induced degradation .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition : Acts as a competitive inhibitor of monoamine oxidase (MAO-B) with Kᵢ = 2.3 µM, confirmed via fluorescence quenching assays .

- Receptor Binding : Molecular docking shows hydrogen bonding between the amino group and Glu²³⁶ of the 5-HT₃ receptor (binding energy: −8.9 kcal/mol) .

Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.